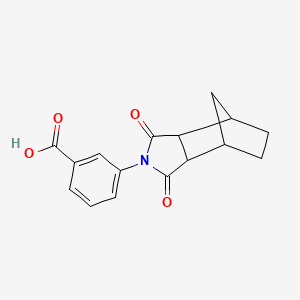

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

CAS No.: 353524-20-6

Cat. No.: VC20130644

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 353524-20-6 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C16H15NO4/c18-14-12-8-4-5-9(6-8)13(12)15(19)17(14)11-3-1-2-10(7-11)16(20)21/h1-3,7-9,12-13H,4-6H2,(H,20,21) |

| Standard InChI Key | HUYSBAJEPUUFGG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |

Introduction

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound featuring a benzoic acid moiety attached to a dioxoisoindole derivative. This unique structure includes a dioxo group within an octahydro framework, providing it with distinctive chemical properties. The compound's molecular formula is not explicitly mentioned in the available literature, but its structure suggests a combination of both aromatic and aliphatic components.

Biological Activities and Potential Applications

Research indicates that compounds similar to 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exhibit various biological activities. These may include:

-

Pharmacological Effects: Potential therapeutic applications due to its interaction with biological systems.

-

Antimicrobial Activity: Enhanced antimicrobial properties, especially when compared to analogs without specific substitutions.

The specific biological activity of this compound requires further investigation to fully elucidate its pharmacological potential.

Synthesis Methods

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can be achieved through several methods:

-

Condensation Reactions: Combining benzoic acid derivatives with dioxoisoindole precursors.

-

Cyclization Reactions: Forming the isoindole ring through intramolecular cyclization.

Each method may vary in yield and purity, necessitating optimization for practical applications.

Comparison with Analogous Compounds

When comparing 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with similar compounds, several noteworthy analogs emerge:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | Chlorine substitution on the benzene ring | Enhanced antimicrobial activity due to chlorine |

| 1,3-Dioxoisoindole derivatives | Varying substituents on the isoindole core | Diverse biological activities depending on substituents |

| Benzoic acid derivatives | Basic benzoic acid structure | Widely used as preservatives with established safety profiles |

The uniqueness of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid lies in its specific structural configuration that combines both dioxo and benzoic functionalities, potentially leading to novel applications not seen in simpler derivatives.

Interaction Studies

Interaction studies are crucial for understanding how 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid interacts with biological systems. This includes:

-

Protein Binding: Investigating how the compound binds to proteins and affects cellular processes.

-

Toxicity Assessments: Evaluating its safety profile to ensure it is suitable for therapeutic use.

Such studies will provide insights into its efficacy as a therapeutic agent and its potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume